

Part 1: The Solubility Profile of 4-Bromobenzo[d]oxazol-2-amine

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Compound of Interest

Compound Name: 4-Bromobenzo[d]oxazol-2-amine

Cat. No.: B2617780

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Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of drug development.^{[2][3]} Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.^[4] Structurally, **4-Bromobenzo[d]oxazol-2-amine** contains a fused aromatic ring system, a bromine substituent, and a basic amine group. This composition suggests low intrinsic solubility in aqueous media but higher solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO).^[5]

Accurate solubility determination is essential for designing meaningful biological assays, as an undissolved compound leads to an underestimation of its true potency.^[5] The following sections detail the gold-standard protocols for quantitative solubility assessment.

Quantitative Solubility Data Summary

The following table should be used to record experimental findings from the protocols described below.

Solubility Type	Solvent/Buffer System	Temperatur e (°C)	Measured Solubility (µg/mL)	Measured Solubility (µM)	Analytical Method
Kinetic	PBS, pH 7.4 (2% DMSO)	25	Experimental Data	Experimental Data	Nephelometry
Thermodynamic	PBS, pH 7.4	25	Experimental Data	Experimental Data	HPLC-UV
Thermodynamic	SGF, pH 1.2	37	Experimental Data	Experimental Data	HPLC-UV
Thermodynamic	FaSSIF, pH 6.5	37	Experimental Data	Experimental Data	HPLC-UV
Thermodynamic	DMSO	25	Experimental Data	Experimental Data	Gravimetric
Thermodynamic	Ethanol	25	Experimental Data	Experimental Data	HPLC-UV

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid.

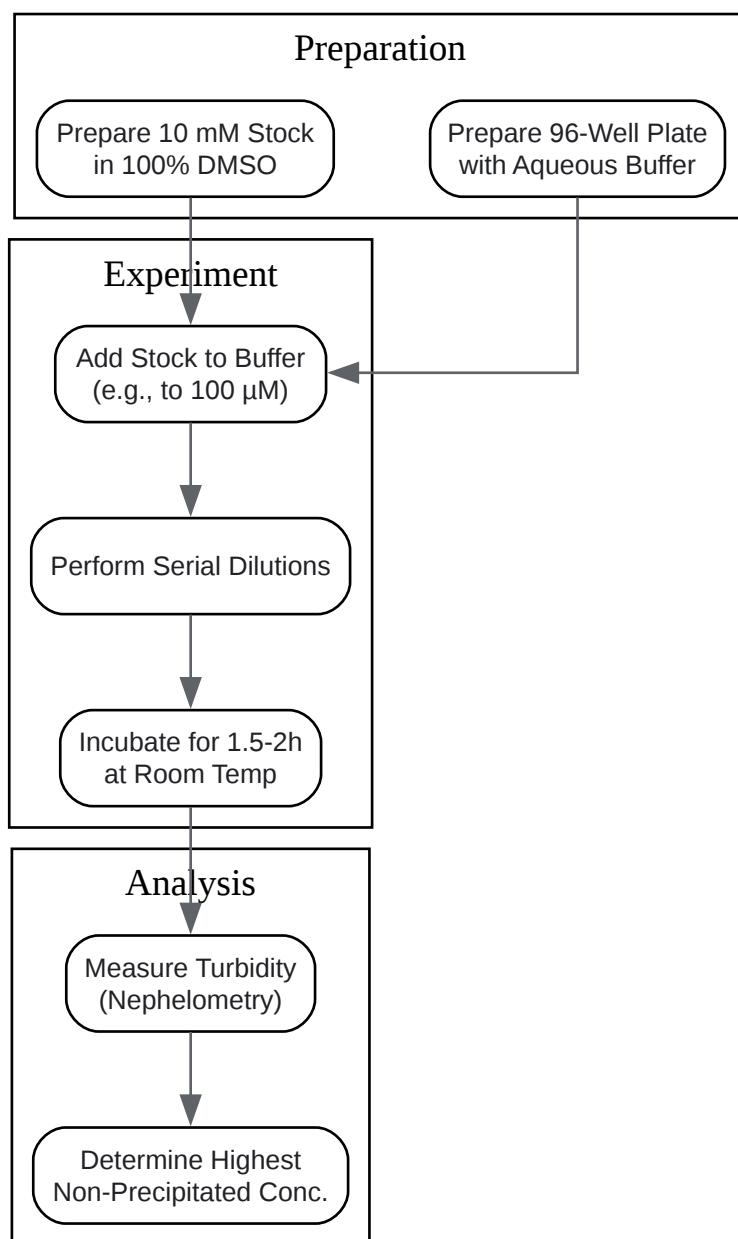
Experimental Protocol 1: Kinetic Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer.

Causality: The rapid precipitation mimics the conditions a compound experiences in many *in vitro* biological assays where a small volume of concentrated DMSO stock is diluted into a large volume of aqueous buffer. This provides a pragmatic measure of solubility under non-equilibrium conditions.[3]

Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **4-Bromobenzo[d]oxazol-2-amine** in 100% DMSO.
- Plate Preparation: In a clear-bottom 96-well plate, add 198 μ L of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells in the first column and 100 μ L to all subsequent wells.
- Compound Addition & Serial Dilution: Add 2 μ L of the 10 mM DMSO stock to the first column, mixing thoroughly. This creates a 100 μ M solution in 1% DMSO.
- Perform a 1:1 serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate.
- Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours to allow for equilibration and potential precipitation.[6]
- Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).[5]
- Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.



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Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the definitive "gold standard" method for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true thermodynamic equilibrium is reached.

Causality: This method provides the most accurate and fundamental measure of a compound's solubility. By allowing the solid and solution phases to reach equilibrium, it reflects the true saturation point, which is critical for developing formulations and predicting absorption.[2]

Methodology:

- Sample Preparation: Add an excess amount of solid **4-Bromobenzo[d]oxazol-2-amine** (enough to ensure undissolved solid remains visible) to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This duration is critical to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For rigor, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF).
- Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.[2][7]
- Standard Curve: Prepare a standard calibration curve of the compound at known concentrations to accurately determine the concentration in the filtrate.[6]

Part 2: The Stability Profile of 4-Bromobenzo[d]oxazol-2-amine

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[8][9][10] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12]

Causality: The objective of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%. [13][14][15] This level is sufficient to generate and

detect degradation products, thereby facilitating the development of a "stability-indicating" analytical method—a method proven to separate the intact drug from its degradants.[\[12\]](#) This knowledge is invaluable for improving manufacturing processes, selecting appropriate excipients, and defining storage conditions.[\[14\]](#)

Forced Degradation Study Data Summary

This table should be used to summarize the results from the forced degradation protocol.

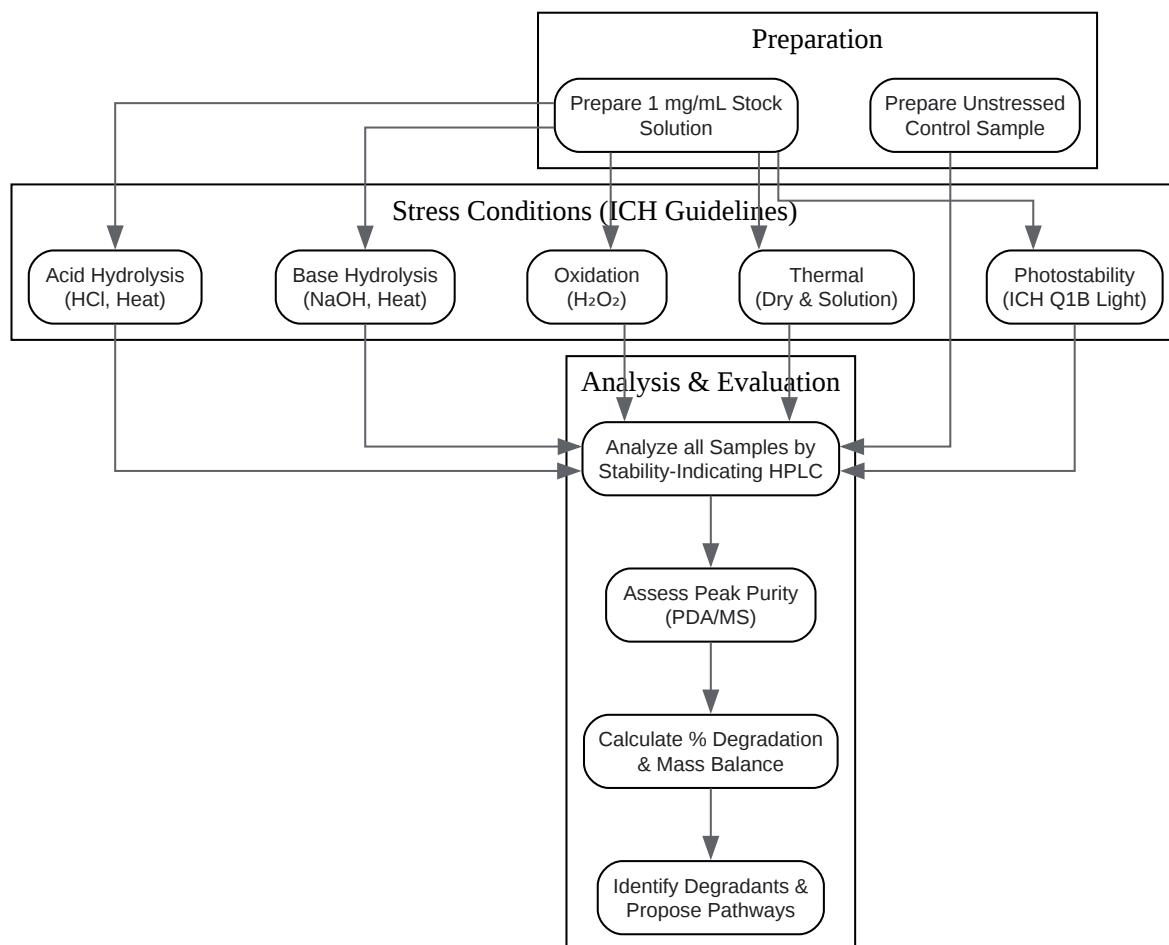
Stress Condition	Reagent/Condition	Time (hours)	Temperature (°C)	% Degradation	No. of Degradants Detected
Acid Hydrolysis	0.1 M HCl	2, 8, 24	60	Experimental Data	Experimental Data
Base Hydrolysis	0.1 M NaOH	2, 8, 24	60	Experimental Data	Experimental Data
Oxidation	3% H ₂ O ₂	2, 8, 24	RT	Experimental Data	Experimental Data
Thermal (Solid)	Dry Heat	24, 48, 72	80	Experimental Data	Experimental Data
Thermal (Solution)	PBS, pH 7.4	24, 48, 72	80	Experimental Data	Experimental Data
Photostability	ICH Q1B	Per ICH Q1B	25	Experimental Data	Experimental Data

RT: Room Temperature

Experimental Protocol 3: Forced Degradation (Stress Testing)

Methodology:

- Stock Solution: Prepare a stock solution of **4-Bromobenzo[d]oxazol-2-amine** at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) that ensures complete dissolution but does not itself cause degradation.[13]
- Application of Stress Conditions:
 - Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the aliquots before analysis.[13]
 - Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) and incubate at room temperature. Monitor the reaction and collect aliquots at set intervals.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Separately, reflux a solution of the compound in a neutral buffer. Analyze samples at various time points.[13]
 - Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[13][15] A dark control sample should be stored under the same conditions but protected from light.
- Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should employ a detector (e.g., Photodiode Array (PDA) or Mass Spectrometry (MS)) capable of assessing peak purity and identifying degradants.[14]
- Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.



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Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable pillar of modern drug discovery and development. For a promising scaffold like **4-Bromobenzo[d]oxazol-2-amine**, the protocols detailed in this guide provide a robust framework for generating the critical data needed to advance a research program. By applying these methods, researchers can ensure

the integrity of their biological data, make informed decisions about formulation strategies, and build a comprehensive data package that meets the rigorous standards of the pharmaceutical industry. The causality-driven approach presented here, grounded in authoritative guidelines, empowers scientists to move beyond mere data collection to a true understanding of their molecule's behavior.

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